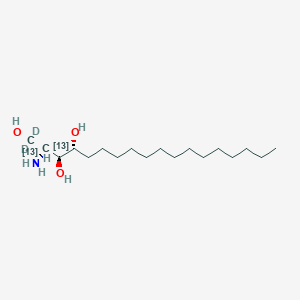
4,5-二氨基-6-羟基嘧啶
描述
科学研究应用
CC-220 具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
4,5-Diamino-6-hydroxypyrimidine is known to interact with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in de novo pterin synthesis . This interaction blocks the synthesis of Tetrahydrobiopterin (BH4) and suppresses NO production .
Cellular Effects
The effects of 4,5-Diamino-6-hydroxypyrimidine on cells are diverse. It has been reported to have neuroprotective effects in a middle cerebral artery occlusion rat model . It also inhibits immune-activated nitric oxide production .
Molecular Mechanism
The molecular mechanism of 4,5-Diamino-6-hydroxypyrimidine involves its binding interactions with biomolecules and changes in gene expression. It inhibits GTP cyclohydrolase I, thereby blocking the synthesis of BH4 and suppressing NO production . This inhibition can effectively block NO production in several cell types .
Dosage Effects in Animal Models
The effects of 4,5-Diamino-6-hydroxypyrimidine vary with different dosages in animal models. For instance, it has been used to study the role of nitric oxide synthase in blood pressure regulation .
Metabolic Pathways
4,5-Diamino-6-hydroxypyrimidine is involved in the metabolic pathway of de novo pterin synthesis, where it acts as an inhibitor of GTP cyclohydrolase I .
Subcellular Localization
Given its role in inhibiting GTP cyclohydrolase I, it is likely to be found in the cytoplasm where this enzyme is located .
准备方法
化学反应分析
CC-220 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。
取代: 这种反应涉及用另一个原子或原子组取代一个原子或原子组。常见的试剂包括卤素或亲核试剂,如氢氧根离子。
相似化合物的比较
属性
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRHKLKFADDKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168240 | |
| Record name | 4,5-Diaminohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-50-0 | |
| Record name | 4,5-Diaminohypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diamino-6-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diaminohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Diamino-6-hydroxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 4,5-diamino-6-hydroxypyrimidine with other chemical entities?
A1: 4,5-Diamino-6-hydroxypyrimidine exhibits reactivity with a variety of compounds. For instance, it readily reacts with 7-chloro-5,8-quinolinequinone to synthesize angular 11-amino-1,8,10-triazabenzo(a)phenoxazin-5-one, a compound with potential biological activities. [] Additionally, it acts as a nucleophile in condensation reactions with tricyclic diketones, leading to the formation of cyclic analogues of pteridine derivatives, some of which have shown activity against the hepatitis C virus. []
Q2: Can you elaborate on the degradation pathways of 4-hydroxypteridine derivatives involving 4,5-diamino-6-hydroxypyrimidine?
A2: Studies demonstrate that 4-hydroxypteridine and its methyl derivatives undergo cleavage reactions with nucleophiles like hydroxylamine and methoxyamine. [, ] In these reactions, 4,5-diamino-6-hydroxypyrimidine (or its 2-methyl derivative) is often formed as a product of pyrazine ring cleavage. The specific products and reaction pathways depend on the substituents present on the 4-hydroxypteridine ring and the reaction conditions employed.
Q3: What is the significance of the reaction between 4,5-diamino-6-hydroxypyrimidine and 6-methyl-1,4,5-triazine-2,3-dione?
A3: This reaction forms the basis for synthesizing novel penta-azaphenoxazine derivatives. [] Specifically, the reaction yields 1-amino-7-methyl-2,4,6,8,9-penta-azaphenoxazine, showcasing the potential of 4,5-diamino-6-hydroxypyrimidine as a building block for generating structurally diverse and biologically relevant heterocycles.
Q4: Are there any analytical methods specifically designed for quantifying 4,5-diamino-6-hydroxypyrimidine?
A4: While the provided research doesn't detail specific quantification methods, it highlights the use of 4,5-diamino-6-hydroxypyrimidine sulfate in the spectrophotometric determination of ruthenium. [] This suggests its potential as an analytical reagent and points towards the possibility of developing specific spectrophotometric methods for its quantification.
Q5: How does the structure of 4,5-diamino-6-hydroxypyrimidine contribute to its utility in organic synthesis?
A5: The presence of both amino and hydroxyl groups in 4,5-diamino-6-hydroxypyrimidine makes it a versatile building block. These functional groups allow for diverse reactions, including condensation reactions with ketones and aldehydes, nucleophilic aromatic substitution with halogenated heterocycles, and diazotization reactions to form azo compounds. This versatility makes it valuable in synthesizing various heterocyclic systems with potential biological and medicinal applications.
Q6: What are the implications of generating a novel tetraazaanalog of phenothiazine from 4,5-diamino-6-hydroxypyrimidine?
A6: This novel synthesis pathway highlights the potential of using 4,5-diamino-6-hydroxypyrimidine to create new pharmacologically active compounds. [] Phenothiazines possess diverse biological activities, and creating a tetraazaanalog with a modified structure opens up possibilities for exploring new therapeutic applications. This finding emphasizes the importance of 4,5-diamino-6-hydroxypyrimidine as a starting material for drug discovery research.
Q7: Beyond its use in synthesizing complex heterocycles, are there other applications of 4,5-diamino-6-hydroxypyrimidine?
A7: Interestingly, 4,5-diamino-6-hydroxypyrimidine serves as a precursor in the synthesis of hypoxanthine, a naturally occurring purine base. [] This highlights its role in nucleic acid chemistry and potential applications in developing synthetic routes for other biologically relevant purines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)


![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
